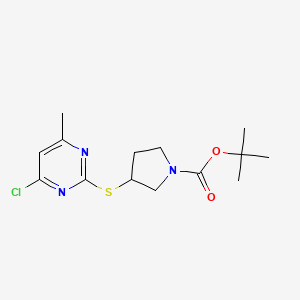
3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a pyrimidine ring, a pyrrolidine ring, and a tert-butyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the chloro and methyl groups, and the attachment of the pyrrolidine ring and tert-butyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.
化学反应分析
Types of Reactions
3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学研究应用
3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
- ®-3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- (S)-3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, 3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester may exhibit unique chemical properties, such as different reactivity or stability, due to the specific arrangement of its functional groups. These differences can influence its suitability for various applications and its overall effectiveness in scientific research.
生物活性
3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a complex structure that may contribute to its diverse biological effects, including antimicrobial, anticancer, and enzyme inhibition properties.
- Molecular Formula : C14H20ClN3O2S
- Molecular Weight : 329.8 g/mol
- IUPAC Name : tert-butyl 3-(4-chloro-6-methylpyrimidin-2-yl)sulfanylpyrrolidine-1-carboxylate
- Canonical SMILES : CC1=CN=C(N=C1Cl)SC2CCN(C2)C(=O)OC(C)(C)C
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an inhibitor of various enzymes or receptors, leading to significant biological effects. The precise mechanisms can vary based on the target and the biological context in which the compound is studied.
Antimicrobial Activity
Research indicates that compounds similar to 3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that certain pyrimidine-based compounds can effectively inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Properties
Several studies have evaluated the anticancer potential of pyrimidine derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The observed activity is often linked to their ability to induce apoptosis and inhibit cell proliferation .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT29 (Colon) | 15 | Apoptosis induction |
| MCF7 (Breast) | 20 | Cell cycle arrest |
| HeLa (Cervical) | 25 | Inhibition of tubulin polymerization |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition capabilities. Notably, it has shown potential as an inhibitor of carbonic anhydrase, an enzyme implicated in various physiological processes and diseases. The structure-activity relationship (SAR) studies indicate that modifications in the pyrimidine ring significantly influence inhibitory potency .
Case Studies
- Anticancer Study on Pyrimidine Derivatives : A study published in MDPI explored a series of pyrimidine derivatives, including those structurally related to our compound, revealing significant anticancer activity against multiple cell lines. The study highlighted the importance of substituents on the pyrimidine ring in enhancing activity .
- Antimicrobial Evaluation : Another investigation focused on a set of thiazole-containing compounds demonstrated that similar structures exhibited strong antibacterial activity against Gram-positive bacteria, indicating a promising avenue for developing new antibiotics .
属性
分子式 |
C14H20ClN3O2S |
|---|---|
分子量 |
329.8 g/mol |
IUPAC 名称 |
tert-butyl 3-(4-chloro-6-methylpyrimidin-2-yl)sulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20ClN3O2S/c1-9-7-11(15)17-12(16-9)21-10-5-6-18(8-10)13(19)20-14(2,3)4/h7,10H,5-6,8H2,1-4H3 |
InChI 键 |
YSLOLMNLILWSRN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)SC2CCN(C2)C(=O)OC(C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















